3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate
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Overview
Description
3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate is a fluorinated organic compound with the molecular formula C6H6F6O2 It is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate can be synthesized through the esterification of 3,3,3-trifluoropropionic acid with 3,3,3-trifluoropropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoropropionic acid, while reduction can produce trifluoropropanol .
Scientific Research Applications
3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers .
Mechanism of Action
The mechanism of action of 3,3,3-trifluoropropyl 3,3,3-trifluoropropanoate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action depend on the specific application and the molecular targets it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoropropionic acid
- 3,3,3-Trifluoropropanol
- 3,3,3-Trifluoropropylamine
- 3,3,3-Trifluoropropyl chloride
Uniqueness
3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate is unique due to its dual trifluoromethyl groups, which impart distinct chemical properties compared to other similar compounds. These properties include increased lipophilicity, metabolic stability, and the ability to participate in unique interactions with biological targets .
Biological Activity
3,3,3-Trifluoropropyl 3,3,3-trifluoropropanoate is a fluorinated organic compound characterized by its trifluoropropyl group and an ester functional group. Its molecular formula is C6H6F6O2, and it has a molecular weight of 224.10 g/mol. This compound exhibits unique physical and chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and interactions with biological systems.
Chemical Structure
The structure of this compound can be represented as follows:
Where R is the trifluoropropyl group and R′ is another trifluoropropyl moiety. The presence of fluorine enhances lipophilicity and stability compared to non-fluorinated analogs.
Biological Activity
Research indicates that this compound can influence various cellular processes through its interactions with enzymes and receptors. These interactions may lead to alterations in cell signaling pathways and metabolic functions.
Interaction Studies
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Binding : The compound's lipophilicity allows it to effectively interact with membrane-bound receptors. This interaction can modulate receptor activity and downstream signaling cascades.
Case Studies
- Study on Metabolic Effects : A study examined the impact of this compound on glucose metabolism in liver cells. Results indicated a significant alteration in glucose uptake and glycogen synthesis pathways.
- Toxicological Assessment : Research conducted by environmental toxicology experts assessed the compound's effects on cell viability and proliferation in various cell lines. The findings revealed that at higher concentrations, the compound exhibited cytotoxic effects.
Comparative Analysis
The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:
Compound Name | Structure Type | Similarity Index |
---|---|---|
Ethyl 3,3,3-trifluoropropanoate | Ester | 0.80 |
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | Ester | 0.80 |
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate | Ester | 0.73 |
Methyl 3,3,3-trifluoro-2-oxopropanoate | Ketone | 0.70 |
Diethyl 4,4-difluoroheptanedioate | Dicarboxylic Acid Derivative | 0.70 |
This table illustrates that while there are several similar compounds, the combination of trifluoroalkyl groups and ester functionality in this compound enhances its biological activity profile.
Properties
Molecular Formula |
C6H6F6O2 |
---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
3,3,3-trifluoropropyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C6H6F6O2/c7-5(8,9)1-2-14-4(13)3-6(10,11)12/h1-3H2 |
InChI Key |
BGGNUZQHARCMGK-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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